molecular formula C12H25ClS B8617569 1-(Chlorosulfanyl)dodecane CAS No. 40390-88-3

1-(Chlorosulfanyl)dodecane

Cat. No.: B8617569
CAS No.: 40390-88-3
M. Wt: 236.85 g/mol
InChI Key: RPLSIKQMFNIIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorododecane (CAS 112-52-7), also known as lauryl chloride or n-dodecyl chloride, is a halogenated alkane with the molecular formula C₁₂H₂₅Cl and a molecular weight of 204.78 g/mol . It is a clear, colorless liquid with a density of 0.867 g/mL at 20°C and is primarily used as an intermediate in organic synthesis for producing surfactants, quaternary ammonium compounds, and specialty chemicals . Its structure features a chlorine atom at the terminal carbon of a dodecane chain, rendering it reactive in nucleophilic substitution reactions.

Properties

CAS No.

40390-88-3

Molecular Formula

C12H25ClS

Molecular Weight

236.85 g/mol

IUPAC Name

dodecyl thiohypochlorite

InChI

InChI=1S/C12H25ClS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-12H2,1H3

InChI Key

RPLSIKQMFNIIDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 1-chlorododecane with structurally or functionally related compounds, including halogenated alkanes, sulfur-containing derivatives, and fluorinated analogs. Key differences in molecular properties, reactivity, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Density (g/mL) Key Functional Group Applications
1-Chlorododecane C₁₂H₂₅Cl 204.78 0.867 (20°C) Terminal -Cl Surfactant synthesis, organic intermediates
1-Chlorohexadecane C₁₆H₃₃Cl 260.89 0.868 (20°C) Terminal -Cl Lubricant additives, plasticizers
Dodecyl sulfoxide C₂₄H₅₀OS 386.72 N/A Sulfinyl (-SO-) Solvent, extraction agent
Sodium 1-dodecanesulfonate C₁₂H₂₅NaO₃S 272.38 N/A Sulfonate (-SO₃⁻Na⁺) Detergents, ion-pair chromatography
1-(Perfluoro-N-octyl)dodecane C₂₀H₂₅F₁₇ 588.38 N/A Fluorinated chain Hydrophobic coatings, specialty materials

Key Findings:

Chain Length and Reactivity :

  • 1-Chlorododecane (C12) and 1-chlorohexadecane (C16) share similar terminal chlorine reactivity but differ in solubility and melting points due to chain length. Longer chains (e.g., C16) exhibit higher hydrophobicity, making them suitable for lubricants .

Sulfur-Containing Derivatives :

  • Dodecyl sulfoxide (C₂₄H₅₀OS) has a sulfinyl group, enhancing its polarity compared to 1-chlorododecane. This property is exploited in solvent-mediated extraction processes, such as recovering taxanes in bioprocessing .
  • Sodium 1-dodecanesulfonate (C₁₂H₂₅NaO₃S) is an anionic surfactant with superior water solubility due to its sulfonate group, unlike the hydrophobic 1-chlorododecane .

Fluorinated Analogs :

  • 1-(Perfluoro-N-octyl)dodecane (C₂₀H₂₅F₁₇) combines a dodecane chain with a perfluorinated segment, resulting in extreme chemical inertness and thermal stability. These traits are valuable in high-performance coatings, though synthesis costs are higher .

In contrast, sulfonates (e.g., sodium 1-dodecanesulfonate) are more biodegradable but may contribute to aquatic toxicity .

Table 2: Application-Specific Comparison

Compound Industrial Use Case Advantage Over 1-Chlorododecane Limitation
1-Chlorododecane Quaternary ammonium surfactant synthesis Cost-effective, high reactivity Environmental persistence
Dodecyl sulfoxide Taxane recovery in bioprocessing High polarity for metabolite extraction Evaporation losses during cultivation
Sodium 1-dodecanesulfonate Detergent formulations Water solubility, biodegradability Limited thermal stability

Research Insights

  • Catalytic Performance: In solvent-mediated reactions, dodecane derivatives like 1-chlorododecane show lower catalytic efficiency compared to sulfonates or fluorinated analogs due to their non-polar nature .
  • Plant Growth Effects : Hydrocarbons such as dodecane (parent alkane of 1-chlorododecane) induce systemic resistance in plants but lack biocontrol activity against pathogens like Sclerotinia sclerotiorum .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.